molecular formula C14H7Cl2N3 B15330721 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

Katalognummer: B15330721
Molekulargewicht: 288.1 g/mol
InChI-Schlüssel: RCQWRNJAQSLIAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a chemical compound with the molecular formula C14H7Cl2N3 It is characterized by the presence of a dichloroimidazo[1,2-a]pyridine moiety attached to a benzonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with a suitable benzonitrile derivative. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichloro groups in the imidazo[1,2-a]pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of anticancer research, the compound may inhibit key signaling pathways involved in cell growth and survival, leading to apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to the presence of both dichloro and benzonitrile groups, which confer specific chemical reactivity and potential biological activity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C14H7Cl2N3

Molekulargewicht

288.1 g/mol

IUPAC-Name

3-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C14H7Cl2N3/c15-11-5-12(16)14-18-13(8-19(14)7-11)10-3-1-2-9(4-10)6-17/h1-5,7-8H

InChI-Schlüssel

RCQWRNJAQSLIAJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.